1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol

Descripción

Contextualization within Fluorinated Alcohols and Per- and Polyfluoroalkyl Substances (PFAS) Chemistry

Fluorinated alcohols are a class of organofluorine compounds that feature an alcohol functional group and possess unique solvent properties. tcichemicals.comwikipedia.org This class is part of the broader group of per- and polyfluoroalkyl substances (PFAS), a diverse family of synthetic chemicals known for their resistance to heat, water, and oil. rsc.org PFAS, including fluorotelomer alcohols (FTOHs), are used in a wide array of industrial and consumer products. taylorandfrancis.comnih.gov FTOHs are considered precursors to other PFAS, such as perfluorinated carboxylic acids (PFCAs), as they can transform into these more persistent compounds through metabolic or atmospheric degradation processes. wikipedia.orgaccustandard.comacs.org

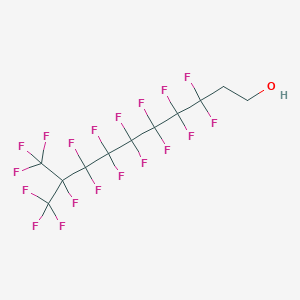

1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol is classified as a polyfluoroalkyl substance. Its structure consists of a highly fluorinated, branched alkyl chain attached to an ethyl alcohol group. The "1H,1H,2H,2H-" designation in its name signifies that the two carbon atoms adjacent to the hydroxyl (-OH) group are bonded to hydrogen atoms, not fluorine atoms.

The general structure for linear FTOHs is typically represented as F(CF₂)ₙCH₂CH₂OH. wikipedia.org The nomenclature for these linear compounds often uses an "n:2" format, where 'n' denotes the number of fluorinated carbons. wikipedia.orgtaylorandfrancis.com For instance, 1H,1H,2H,2H-Perfluorodecan-1-ol is commonly known as 8:2 FTOH. sigmaaldrich.com However, this compound features a branched structure, deviating from this simple linear classification. Its formal IUPAC name is 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decan-1-ol, which precisely describes its ten-carbon alcohol backbone with extensive fluorination and a trifluoromethyl branch at the ninth carbon position. sigmaaldrich.com

| Identifier Type | Identifier | Reference |

|---|---|---|

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)-1-decanol | sigmaaldrich.com |

| Synonym | 2-(Perfluoro-7-methyloctyl)ethanol | achemtek.com |

| InChI Key | RRPJMPARBFYNMD-UHFFFAOYSA-N | sigmaaldrich.comamadischem.com |

Like other FTOHs, this compound exhibits an amphiphilic nature. This is due to its molecular structure, which combines a polar hydrophilic head (the hydroxyl group) and a nonpolar tail (the fluorinated alkyl chain) that is both hydrophobic (water-repellent) and oleophobic (oil-repellent).

The presence of fluorine atoms imparts distinct properties to the molecule. The high electronegativity of fluorine creates strong carbon-fluorine bonds and a stable, rigid chain. This fluorinated tail has weak intermolecular interactions (van der Waals forces) compared to hydrocarbon chains of similar length. This combination of a polar head and a low-surface-energy fluorinated tail allows the molecule to act as a surfactant, reducing surface tension at interfaces. Fluorinated alcohols, in general, can interact with and modify the properties of lipid bilayers, a characteristic driven by their amphiphilic partitioning. nih.govosti.gov

Historical Context of Fluorinated Alcohol Research and Industrial Relevance as Chemical Intermediates

The development of fluorinated alcohols is intrinsically linked to the broader history of organofluorine chemistry, which expanded significantly after World War II. These compounds gained prominence as versatile chemical intermediates. alsglobal.com Fluorotelomer alcohols are key building blocks in the synthesis of fluorotelomer-based side-chain fluorinated polymers. rsc.org These polymers are applied to a variety of surfaces to provide hydro- and oleophobic characteristics. rsc.org

Industrially, FTOHs are crucial for manufacturing a wide range of products, including:

Textiles and Carpets: For stain and water resistance. taylorandfrancis.comnih.gov

Food Contact Paper: To prevent grease from soaking through. taylorandfrancis.com

Paints, Adhesives, and Waxes: To improve surface properties and durability. alsglobal.comalsglobal.comresearchgate.net

Aqueous Film-Forming Foams (AFFF): Used in firefighting. alsglobal.comalsglobal.com

The industrial synthesis of FTOHs involves the oligomerization of tetrafluoroethylene (B6358150). wikipedia.org The resulting perfluoroalkyl iodides are then reacted to produce the desired fluorotelomer alcohol. wikipedia.orgtaylorandfrancis.com Due to concerns about the environmental persistence and bioaccumulation of long-chain PFCAs, which can be degradation products of FTOHs like 8:2 FTOH, there has been a global shift in the chemical industry towards using shorter-chain fluorinated alternatives. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F19O/c12-3(13,1-2-31)5(15,16)7(19,20)9(23,24)8(21,22)6(17,18)4(14,10(25,26)27)11(28,29)30/h31H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPJMPARBFYNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F19O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379886 | |

| Record name | 2-(Perfluoro-7-methyloctyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31200-98-3 | |

| Record name | 2-(Perfluoro-7-methyloctyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1h,1h,2h,2h Perfluoro 9 Methyldecan 1 Ol

Established Synthesis Routes for Fluorotelomer Alcohols

The industrial production of fluorotelomer alcohols (FTOHs) is a multi-step process that begins with the telomerization of tetrafluoroethylene (B6358150) (TFE). This process allows for the controlled formation of perfluorinated chains of varying lengths.

Telomerization Processes Involving Fluoroiodide Intermediates

Telomerization is a radical chain reaction where a telogen (chain transfer agent) reacts with a taxogen (a monomer, in this case, TFE) to form a mixture of adducts, or telomers. In the synthesis of FTOHs, a perfluoroalkyl iodide (PFAI), such as perfluoroethyl iodide (C2F5I), typically serves as the telogen. 20.210.105 The reaction is initiated by a free radical source, leading to the sequential addition of TFE units to the PFAI. This process results in a homologous series of longer-chain perfluoroalkyl iodides.

The general scheme for this telomerization is as follows:

C_mF_{2m+1}I + nCF_2=CF_2 → C_mF_{2m+1}(CF_2CF_2)_nI

This initial product, a mixture of perfluoroalkyl iodides of varying chain lengths, is often referred to as "Telomer A". mdpi.com For the synthesis of branched-chain FTOHs like 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol, a branched PFAI is utilized as the telogen. For instance, the use of a telogen such as (CF3)2CFI would introduce branching into the perfluoroalkyl chain. 20.210.105

Hydroxyl Group Introduction Mechanisms in Fluorinated Chains

To convert the perfluoroalkyl iodide intermediates into the final alcohol, a two-step process is typically employed. First, the perfluoroalkyl iodide is reacted with ethylene (B1197577) in a free-radical addition reaction to insert a -CH2CH2- group between the perfluoroalkyl chain and the iodine atom. This forms a fluorotelomer iodide ("Telomer B"). mdpi.com

R_fI + CH_2=CH_2 → R_fCH_2CH_2I

The terminal iodine atom in the fluorotelomer iodide is then replaced by a hydroxyl group. This is commonly achieved through hydrolysis, often using a nucleophilic source of hydroxide, to yield the fluorotelomer alcohol. researchgate.net

R_fCH_2CH_2I + OH^- → R_fCH_2CH_2OH + I^-

Targeted Synthesis of this compound and its Analogs

The synthesis of the specific branched-chain alcohol, this compound, follows the general principles outlined above but requires a specific branched precursor. The IUPAC name for this compound is 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)-1-decanol, which indicates a C8 perfluorinated chain with a trifluoromethyl branch at the 9-position.

To achieve this structure, the telomerization would likely start with a branched C3 perfluoroalkyl iodide, such as heptafluoroisopropyl (B10858302) iodide ((CF3)2CFI). Telomerization with TFE would then build the C8 perfluorinated chain. Subsequent reaction with ethylene and hydrolysis would yield the target molecule.

Formation of Alkoxy Derivatives via Alkyl Halide Reactions

Fluorinated alcohols like this compound can be converted to their corresponding alkoxy derivatives through reactions with alkyl halides. This Williamson ether synthesis-type reaction typically proceeds under basic conditions, where the alcohol is first deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with an alkyl halide to form the ether.

R_fCH_2CH_2OH + Base → R_fCH_2CH_2O^-

R_fCH_2CH_2O^- + R-X → R_fCH_2CH_2OR + X^-

Where R is an alkyl group and X is a halide. The reactivity of the alkyl halide (R-I > R-Br > R-Cl) and the steric hindrance of both the alkoxide and the alkyl halide are key factors influencing the reaction rate and yield.

Synthesis of Organosilicon Derivatives Incorporating Fluorinated Moieties

Organosilicon derivatives of this compound can be synthesized through several methods, most notably via hydrosilylation or by reaction with organosilyl halides.

In one common approach, the fluorinated alcohol can be reacted with a chlorosilane in the presence of a base to form a silyl (B83357) ether.

R_fCH_2CH_2OH + R'_3SiCl + Base → R_fCH_2CH_2OSiR'_3 + Base·HCl

Alternatively, a derivative of the fluorinated alcohol, such as an allyl ether, can undergo a hydrosilylation reaction. In this process, a silicon hydride (R'3SiH) adds across the carbon-carbon double bond of the allyl group in the presence of a transition metal catalyst, typically a platinum complex. This results in the formation of a silicon-containing ether.

R_fCH_2CH_2OCH_2CH=CH_2 + R'_3SiH --(Catalyst)--> R_fCH_2CH_2OCH_2CH_2CH_2SiR'_3

These organosilicon derivatives are valuable as they combine the properties of both fluorinated compounds (e.g., hydrophobicity, oleophobicity) and silicones (e.g., thermal stability, flexibility).

Strategic Use as a Starting Material in Organic Synthesis

This compound serves as a crucial building block for the synthesis of a variety of valuable fluorinated materials. Its primary use is as a precursor for the production of fluorinated surfactants and polymers.

The alcohol functionality provides a reactive handle for further chemical modifications. For instance, it can be esterified with acrylic or methacrylic acid to produce fluorinated acrylate (B77674) or methacrylate (B99206) monomers. researchgate.net

R_fCH_2CH_2OH + CH_2=C(R')COOH → R_fCH_2CH_2OCOC(R')=CH_2 + H_2O

Where R' is H or CH3. These monomers can then be polymerized or copolymerized to create a wide range of fluorinated polymers. These polymers are utilized in various applications, including surface coatings for textiles, paper, and leather to impart water, oil, and stain repellency. They are also used in the formulation of high-performance paints and coatings.

Furthermore, the alcohol can be used to synthesize fluorinated surfactants. By introducing a hydrophilic head group, such as a sulfate (B86663) or a sulfonate, to the fluorinated chain, amphiphilic molecules with excellent surface activity can be created. These surfactants are employed in applications such as fire-fighting foams, emulsifiers, and leveling agents.

Chemical Reactivity and Transformation Pathways of 1h,1h,2h,2h Perfluoro 9 Methyldecan 1 Ol

Reductive Defluorination Reactions

Reductive defluorination is a critical pathway for the degradation of per- and polyfluoroalkyl substances (PFAS), involving the cleavage of the exceptionally strong C-F bond. This process is often mediated by potent reducing agents and catalytic systems.

The reductive defluorination of branched per- and polyfluoroalkyl substances has been effectively demonstrated using cobalt complex catalysts. nsf.govresearchgate.net Among these, the cobalt-corrin complex, vitamin B12, and synthetic cobalt-porphyrin complexes have shown catalytic activity. researchgate.net Studies on branched PFAS, including compounds structurally similar to 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol, have indicated that these cobalt complexes can facilitate the cleavage of multiple C-F bonds. nsf.govresearchgate.net For instance, cobalt(II) phthalocyanine, in conjunction with Ti(III) citrate as a reducing agent, has been shown to effectively defluorinate branched perfluorooctane (B1214571) sulfonic acid (PFOS) isomers. rsc.org While research on this compound is not specifically detailed, the reactivity of other branched PFAS suggests that cobalt-based catalysts are a viable system for activating its C-F bonds.

The efficacy of these catalytic systems is influenced by the molecular structure of the PFAS compound. Specifically, the presence of branching and the location of the C-F bonds play a crucial role in their susceptibility to reductive defluorination.

The mechanism of reductive defluorination often involves the transfer of electrons to the fluorinated molecule, leading to the formation of a radical anion and subsequent elimination of a fluoride (B91410) ion. nih.gov The process can be initiated at sites with lower C-F bond dissociation energies (BDEs). Theoretical calculations have shown a general trend in BDEs for C-F bonds: tertiary < secondary < primary. nsf.govresearchgate.net For branched PFAS, the initial defluorination is more likely to occur at a tertiary C-F bond due to its lower BDE. researchgate.net

Once the initial C-F bond is cleaved, a cascade of reactions can follow, leading to further defluorination. The reaction pathways can be complex and may involve H/F exchange, dissociation of terminal functional groups, and elimination of hydrogen fluoride (HF). acs.org The specific intermediates and end products will depend on the reaction conditions and the structure of the parent compound. For instance, in some reductive systems, the degradation of perfluorooctanoic acid (PFOA) has been shown to proceed through the formation of shorter-chain perfluoroalkyl carboxylic acids (PFCAs). nih.gov

Oxidative Transformations and Aldehyde/Acid Intermediates

The primary alcohol group in this compound is susceptible to oxidation, leading to the formation of corresponding aldehydes and carboxylic acids. These transformations can occur through both biological and non-biological pathways.

In biological systems, fluorotelomer alcohols (FTOHs) can be metabolized by enzymes such as cytochrome P450. nih.gov Studies on linear FTOHs, such as 8:2 FTOH, in isolated rat hepatocytes have elucidated a metabolic pathway that is likely analogous for branched FTOHs. The initial step involves the oxidation of the alcohol to a fluorotelomer aldehyde (FTAL). nih.gov This aldehyde is often transient and can undergo further oxidation to a fluorotelomer carboxylic acid (FTCA). nih.gov

Another identified pathway involves the non-enzymatic elimination of HF from the transient FTAL to form a fluorotelomer α,β-unsaturated aldehyde (FTUAL). nih.gov This unsaturated aldehyde is reactive and can be further oxidized to an unsaturated carboxylic acid (FTUCA). nih.gov These acidic metabolites can then undergo further biotransformation, potentially through pathways like β-oxidation, leading to the formation of shorter-chain PFCAs. nih.govacs.org

| Intermediate | Abbreviation | Formation Pathway |

|---|---|---|

| Fluorotelomer Aldehyde | FTAL | Oxidation of FTOH |

| Fluorotelomer Carboxylic Acid | FTCA | Oxidation of FTAL |

| Fluorotelomer α,β-Unsaturated Aldehyde | FTUAL | HF elimination from FTAL |

| Fluorotelomer α,β-Unsaturated Carboxylic Acid | FTUCA | Oxidation of FTUAL |

Abiotic oxidation of FTOHs can occur in the environment, particularly through atmospheric and heterogeneous processes. For example, the heterogeneous photooxidation of FTOHs on the surfaces of metal oxides like TiO2 and Fe2O3, as well as on atmospheric particles such as sand and volcanic ash, has been observed. nih.govbohrium.com This process can lead to the formation of PFCAs. nih.govbohrium.com

The proposed mechanism for this transformation involves the oxidation of the FTOH to yield saturated and unsaturated fluorotelomer carboxylic acid intermediates. nih.govbohrium.com These reactions are significant as they represent a potential pathway for the formation of persistent PFCAs from FTOH precursors in the environment. hawaii.gov The hydrolysis of fluorotelomer-based polymers can also serve as an abiotic source of FTOHs, which can then undergo oxidation. researchgate.net

Acidic Properties and Protonation Equilibria of Perfluorinated Alcohols

The acidity of alcohols is generally very low. However, the presence of a highly electronegative perfluoroalkyl chain in this compound is expected to increase its acidity compared to a non-fluorinated analogue. The electron-withdrawing inductive effect of the fluorine atoms polarizes the O-H bond, facilitating the departure of a proton.

| Compound Class | Typical pKa Range | Reason for Acidity |

|---|---|---|

| Non-fluorinated Alcohols | ~16-18 | Weakly acidic due to the polarity of the O-H bond. |

| Perfluorinated Alcohols | Expected to be lower than non-fluorinated analogues | Strong inductive electron-withdrawing effect of the perfluoroalkyl chain. |

| Perfluorinated Carboxylic Acids | -0.5 to 3.8 | Strong inductive effect and resonance stabilization of the carboxylate anion. |

Comparative Acidity Studies within Fluorinated Alcohol Classes

The acidity of an alcohol is defined by its ability to donate a proton (H⁺) from its hydroxyl group, and this property is quantified by the acid dissociation constant (pKa). A lower pKa value signifies a stronger acid. Fluorinated alcohols are markedly more acidic than their non-fluorinated (aliphatic) counterparts. nih.gov This enhanced acidity is a direct consequence of the inductive effect exerted by the highly electronegative fluorine atoms. nih.govnih.gov

The fluorine atoms pull electron density away from the carbon backbone and, subsequently, from the oxygen atom of the alcohol. nih.gov This polarization weakens the O-H bond and, more importantly, stabilizes the resulting alkoxide conjugate base (RO⁻) after the proton is released. nih.govnih.gov The dispersal of the negative charge over the large, electron-poor fluoroalkyl chain makes the conjugate base more stable and therefore easier to form, resulting in a stronger acid. nih.gov

For this compound, several structural features influence its acidity:

Long Perfluoroalkyl Chain: The C8F17 moiety provides a powerful and sustained electron-withdrawing effect, which is expected to significantly lower the pKa of the alcohol, making it substantially more acidic than simple alcohols like ethanol (B145695).

Methyl Branch: The compound features a methyl group at the 9-position. Methyl groups are typically electron-donating, which would slightly destabilize the conjugate base and thus decrease acidity (increase pKa). However, due to its distance from the hydroxyl group (separated by ten carbon atoms), this effect is expected to be minimal.

Chain Length: Studies on linear fluorotelomer alcohols suggest that beyond a certain chain length, the impact of adding more CF2 groups on the alcohol's reactivity does not change significantly, as the inductive effect plateaus.

| Compound Name | Structure | pKa (in Water) | Key Structural Feature |

|---|---|---|---|

| Ethanol | CH₃CH₂OH | ~16.0 | Non-fluorinated alkyl group |

| 2,2,2-Trifluoroethanol (TFE) | CF₃CH₂OH | 12.4 | α-Trifluoromethyl group |

| 1H,1H,2H,2H-Perfluorodecan-1-ol | CF₃(CF₂)₇CH₂CH₂OH | Not Reported (Expected to be low) | Long, linear perfluoroalkyl chain |

| This compound | (CF₃)₂CFCF₂(CF₂)₅CH₂CH₂OH | Not Reported (Predicted to be slightly higher than its linear analog) | Long, branched perfluoroalkyl chain |

Data for Ethanol and 2,2,2-Trifluoroethanol are established reference values. nih.gov The pKa for the other compounds is estimated based on chemical principles.

Formation of Oxonium Ions in Superacidic Media

In the presence of a very strong acid, alcohols can act as a base, utilizing a lone pair of electrons on the oxygen atom to accept a proton. When an alcohol is dissolved in a superacidic medium, such as a mixture of hydrofluoric acid and antimony pentafluoride (HF/SbF₅), it is protonated to form an oxonium ion (ROH₂⁺). ias.ac.in Superacids are exceptionally strong proton donors with very low nucleophilicity, which allows for the generation and stabilization of otherwise highly reactive cationic species. societechimiquedefrance.fr

The reaction for this compound is as follows:

(CF₃)₂CFCF₂(CF₂)₅CH₂CH₂OH + H⁺ ⇌ (CF₃)₂CFCF₂(CF₂)₅CH₂CH₂OH₂⁺

The formation of the oxonium ion is a critical first step in acid-catalyzed reactions of alcohols, such as dehydration. In the context of a superacid, the stability of the oxonium ion can be studied using techniques like low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

While specific studies detailing the formation and characterization of the oxonium ion from this compound are not documented in the literature, the fundamental principle is well-established. Research on other fluorinated compounds in superacids provides strong analogous evidence. For instance, the reaction of haloacetyl fluorides in HF/SbF₅ has been shown to yield stable protonated α-fluoroalcohols (oxonium ions), which have been isolated and characterized by vibrational spectroscopy and single-crystal X-ray diffraction. rsc.org This demonstrates that the oxygen atom in fluorinated alcohols is sufficiently basic to be protonated in superacidic media, leading to the formation of stable oxonium salts. rsc.org

Due to the strong electron-withdrawing effect of the perfluoroalkyl chain, the oxygen atom in this compound is less basic than in a non-fluorinated alcohol. Consequently, a very strong acidic environment (i.e., a superacid) is necessary to achieve significant protonation and formation of the corresponding oxonium ion.

Mechanistic Investigations of Environmental Fate and Degradation of 1h,1h,2h,2h Perfluoro 9 Methyldecan 1 Ol

Biodegradation Pathways of Fluorotelomer Alcohols

Fluorotelomer alcohols are known to undergo microbial degradation in various environmental compartments, including soil, sediment, and wastewater treatment systems. rsc.org These biotic processes are critical in determining the ultimate fate and transformation products of these compounds.

Under aerobic conditions, microorganisms play a pivotal role in the initial transformation of FTOHs. nih.gov The process is often initiated by alkane-degrading bacteria, such as strains of Pseudomonas, which possess monooxygenase enzymes capable of oxidizing the alcohol functional group. nih.govresearchgate.net The degradation cascade typically begins with the oxidation of the primary alcohol (-CH₂OH) to a transient aldehyde, which is then rapidly oxidized further to a fluorotelomer carboxylic acid (FTCA). nih.govutoronto.ca

A significant consequence of FTOH biodegradation is the formation of PFCAs, which are known for their extreme persistence in the environment. nih.govutoronto.ca The biotransformation process does not typically lead to complete mineralization but rather results in the cleavage of the non-fluorinated portion of the molecule and subsequent chain shortening, yielding a suite of PFCAs. rsc.orgresearchgate.net

The specific PFCAs formed are dependent on the chain length of the parent FTOH. For instance, the biodegradation of 8:2 FTOH has been shown to yield perfluorooctanoic acid (PFOA) as a major product, along with smaller amounts of shorter-chain PFCAs like perfluoroheptanoic acid (PFHpA) and perfluorohexanoic acid (PFHxA). acs.orgnih.gov Similarly, 6:2 FTOH degrades to form perfluorohexanoic acid (PFHxA) and perfluorobutanoic acid (PFBA). rsc.orgresearchgate.net A key intermediate in this pathway is the corresponding fluorotelomer unsaturated carboxylic acid (FTUCA), which is formed prior to the final, stable PFCA. rsc.orgnih.gov It is through this pathway that volatile FTOHs act as significant precursors to the widespread environmental contamination by persistent PFCAs. acs.org

Table 1: Major Biodegradation Products of Common Fluorotelomer Alcohols

| Precursor Compound | Major PFCA Products | Key Intermediates |

|---|---|---|

| 8:2 FTOH | PFOA, PFHpA, PFHxA | 8:2 FTCA, 8:2 FTUCA |

The mechanism responsible for shortening the perfluorinated chain during biodegradation is often described as a process analogous to the β-oxidation of fatty acids. nih.govutoronto.ca Following the initial oxidation of the alcohol to a fluorotelomer acid (FTCA), this intermediate is believed to undergo further transformation. nih.gov This proposed pathway involves steps that lead to the elimination of two-carbon units, resulting in the formation of shorter-chain PFCAs. utoronto.ca

However, it has been noted that classical β-oxidation may not be directly applicable to these fluorinated compounds due to the absence of a proton on the β-carbon of the perfluoroalkyl chain, which is necessary for a key step in the enzymatic process. acs.org This suggests that the microbial enzymes involved may utilize a modified or alternative pathway to achieve defluorination and chain shortening. Despite these mechanistic questions, the observed pattern of shorter-chain PFCA formation strongly points to a systematic, step-wise degradation of the carbon chain. utoronto.caresearchgate.net

While the formation of persistent PFCAs is a primary outcome, studies have also provided direct evidence for the partial mineralization and defluorination of the perfluoroalkyl chain of FTOHs by microorganisms. nih.gov Research using carbon-14 (B1195169) labeled 8:2 FTOH demonstrated that mixed bacterial cultures can break the carbon-fluorine bonds, evidenced by the release of fluoride (B91410) ions (F⁻) into the medium. acs.orgnih.gov In one 90-day study, the net increase in fluoride ions was equivalent to 12% of the total mineralization of the parent FTOH. nih.gov

This defluorination activity has been observed in specific bacterial strains, including alkane-degrading Pseudomonas species, which were shown to defluorinate 4:2, 6:2, and 8:2 FTOHs. nih.gov The process appears to be more efficient for shorter-chain FTOHs. The addition of supplemental organic carbon, such as ethanol (B145695), has been found to enhance the mineralization process, suggesting that co-metabolism can stimulate the microbial communities to more effectively degrade these recalcitrant compounds. nih.gov

Table 2: Defluorination and Metabolite Formation by Pseudomonas Strains

| Bacterial Strain | FTOH Substrate | Key Transformation Products |

|---|---|---|

| P. oleovorans | 6:2 FTOH, 8:2 FTOH | x:2 Ketones, x:2 sFTOHs, PFCAs (PFHxA, PFOA), Shorter-chain PFCAs |

| P. butanovora | 6:2 FTOH, 8:2 FTOH | x:2 Ketones, x:2 sFTOHs, PFCAs (PFHxA, PFOA) |

Source: Adapted from Liu et al., 2012 nih.gov

Photochemical Degradation in Aqueous and Atmospheric Systems

In addition to biodegradation, photochemical processes contribute to the transformation of FTOHs in the environment, particularly in the atmosphere and sunlit surface waters.

In aqueous environments, FTOHs are resistant to direct photolysis but can be degraded through indirect photochemical reactions. oup.comnih.gov The primary driver of this degradation is the hydroxyl radical (•OH), a highly reactive oxidant generated from various sources in natural waters, such as the photolysis of nitrate (B79036) and dissolved organic matter. rsc.orgoup.comresearchgate.net

Laboratory studies have confirmed that •OH is the main degradation agent. oup.comnih.gov The degradation pathway mirrors the initial steps of aerobic biodegradation, with the reaction initiated by hydrogen abstraction from the hydrocarbon portion of the FTOH molecule. This leads to the formation of a fluorotelomer aldehyde, which is subsequently oxidized to the corresponding fluorotelomer acid (FTCA) and unsaturated acid (FTUCA). Ultimately, these intermediates degrade further to form stable PFCAs, such as PFOA and perfluorononanoic acid (PFNA) from 8:2 FTOH. oup.comnih.gov

The efficiency of this process is highly dependent on water chemistry. The presence of nitrate can promote photolysis by serving as a source of •OH, while dissolved organic carbon (DOC) can inhibit the reaction by scavenging the hydroxyl radicals. rsc.orgoup.com The half-life of FTOHs in aqueous systems can therefore vary widely, from less than an hour in water with high concentrations of •OH precursors to hundreds of hours in more complex natural water systems. oup.comnih.gov

Table 3: Half-lives of 8:2 FTOH under Various Aqueous Photolysis Conditions

| Condition | •OH Source | Half-life (hours) |

|---|---|---|

| Laboratory | 10 mM H₂O₂ | 0.83 ± 0.20 |

| Laboratory | 100 µM H₂O₂ | 38.0 ± 6.0 |

| Synthetic Field Water | Nitrate, DOC | 30.5 ± 8.0 to 163.1 ± 3.0 |

| Natural Water | Lake Ontario Water | 93.2 ± 10.0 |

Source: Adapted from Gauthier and Mabury, 2005 oup.comnih.gov

Atmospheric Oxidation Processes and Product Formation

Smog chamber experiments, often using chlorine atoms as a surrogate for OH radicals, have demonstrated that the atmospheric oxidation of FTOHs yields a complex mixture of degradation products, most notably perfluorinated carboxylic acids (PFCAs). utoronto.caacs.org The oxidation is initiated by the abstraction of a hydrogen atom from the ethyl group, leading to the formation of a peroxy radical. utoronto.ca Subsequent reactions of this radical can lead to the formation of a variety of products, including shorter-chain PFCAs. acs.org For instance, the oxidation of 8:2 FTOH has been shown to produce a suite of PFCAs, including perfluorononanoic acid (PFNA) and perfluorooctanoic acid (PFOA). utoronto.ca It is hypothesized that branched FTOHs will undergo similar degradation pathways, although the specific product distribution may differ. The presence of branched isomers of PFCAs in environmental samples suggests that branched FTOHs are also undergoing atmospheric degradation. nih.gov

Table 1: Potential Atmospheric Oxidation Products of 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol (Inferred from Linear FTOH Data) (Note: This table is illustrative and based on the degradation pathways of linear FTOHs. Specific yields for the branched compound are not available.)

| Precursor Compound | Potential Degradation Products |

| This compound | Branched Perfluorinated Carboxylic Acids (PFCAs) |

| Shorter-chain PFCAs | |

| Perfluorinated Aldehydes | |

| Carbonyl Fluoride |

Sorption and Transport Phenomena in Environmental Compartments

The environmental transport and fate of this compound are significantly influenced by its partitioning behavior between different environmental compartments, such as air, water, and soil. While specific experimental data on the partitioning coefficients for this branched FTOH are scarce, studies on linear FTOHs and other branched PFAS provide a basis for understanding its likely behavior.

The partitioning of FTOHs between air and water, described by the air-water partition coefficient (Kaw), is a critical parameter for assessing their atmospheric transport potential. Experimental data for a range of linear FTOHs are available. nih.govnih.gov The structure of the molecule, including chain length and branching, is expected to influence these values.

At the solid-water interface, the sorption of FTOHs to soil and sediment is a key process that affects their mobility in aquatic and terrestrial systems. Research on linear FTOHs has shown that the primary factor governing their sorption to soil is the organic carbon content. nih.govresearchgate.net The organic carbon-normalized sorption coefficient (Koc) is therefore a useful parameter for predicting the extent of sorption. Studies on other classes of PFAS, such as perfluorooctane (B1214571) sulfonic acid (PFOS), have indicated that branched isomers can exhibit different sorption behaviors compared to their linear counterparts, suggesting that the methyl branch in this compound could influence its sorption characteristics. frontiersin.org

Table 2: Illustrative Partitioning Coefficients for Linear Fluorotelomer Alcohols (Note: These values are for linear FTOHs and are provided for comparative purposes. Data for this compound are not available.)

| Compound | Log Koc (L/kg) | Reference |

| 4:2 FTOH | ~2.5 | nih.gov |

| 6:2 FTOH | ~3.4 | nih.gov |

| 8:2 FTOH | ~4.3 | nih.gov |

| 10:2 FTOH | ~5.2 | nih.gov |

Contributions of this compound to Environmental PFAS Loads

A significant pathway for the release of FTOHs, including presumably this compound, into the environment is through their presence as unreacted residual compounds in commercial fluorinated materials. nih.gov These materials, which include polymers and surfactants used in textiles, carpets, and paper products, can contain a range of FTOHs of varying chain lengths. nih.govresearchgate.netmatilda.science

Studies have demonstrated that these residual FTOHs can be released from consumer products during their use and disposal. rsc.orgrsc.org The analysis of various commercial products has revealed that residual FTOHs can constitute a notable percentage of the material's dry weight. nih.gov For instance, fluorinated materials have been found to contain between 0.04% and 3.8% of residual FTOHs by mass. nih.govmatilda.science While much of the existing data focuses on linear FTOHs, the detection of branched PFCAs in environmental and biological samples points to the presence of branched precursors, such as this compound, in these commercial formulations. nih.gov The degradation of fluorotelomer-based polymers over time is also considered a long-term source of FTOHs to the environment. eenews.netresearchgate.net

Table 3: Reported Concentrations of Residual Linear FTOHs in Various Materials (Note: This table presents data for linear FTOHs as specific data for this compound in commercial materials were not found.)

| Material Type | FTOH Chain Lengths Detected | Concentration Range (% of dry mass) | Reference |

| Polymeric and Surfactant Materials | C6-C14 | 0.04 - 3.8% | nih.gov |

| Carpet and Curtain Fabrics | Not Specified | High concentrations (up to 2329 µg/m²) | nih.gov |

Analytical and Computational Approaches for 1h,1h,2h,2h Perfluoro 9 Methyldecan 1 Ol Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in the ethanolic moiety (-CH₂CH₂OH). The methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet, and the methylene group adjacent to the perfluorinated chain (-CF₂CH₂-) would also appear as a triplet, albeit further downfield due to the strong electron-withdrawing effect of the fluorine atoms. The methyl group at the 9-position would introduce additional complexity, likely a doublet, and the methine proton would appear as a multiplet.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon environment. The carbons in the -CH₂CH₂OH group would appear in the aliphatic region, with the carbon attached to the hydroxyl group being the most deshielded. The numerous -CF₂- groups in the perfluoroalkyl chain would have characteristic shifts in the highly deshielded region of the spectrum. The branched methyl and methine carbons at the 9-position would have unique chemical shifts, distinguishing this isomer from its linear counterparts.

¹⁹F NMR: Fluorine-19 NMR is particularly powerful for characterizing per- and polyfluoroalkyl substances (PFAS). The spectrum would display multiple signals corresponding to the different fluorine environments along the perfluoroalkyl chain. The terminal -CF₃ group would have a distinct chemical shift, as would the -CF₂- groups adjacent to the branched methyl group and the ethyl group. The coupling between neighboring fluorine atoms (¹⁹F-¹⁹F coupling) would provide valuable information about the connectivity of the fluorinated chain.

Illustrative NMR Data for a Related Linear FTOH (1H,1H,2H,2H-Perfluoro-1-decanol) No specific NMR data was found for this compound in the search results. The following table is based on typical values for the linear isomer, 1H,1H,2H,2H-Perfluoro-1-decanol, and is for illustrative purposes only.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.9 | Triplet | -CH₂OH |

| ¹H | ~2.4 | Triplet of triplets | -CF₂CH₂- |

| ¹³C | ~60 | Singlet | -CH₂OH |

| ¹³C | ~32 (triplet) | Triplet | -CF₂CH₂- |

| ¹⁹F | ~-81 | Triplet | -CF₃ |

| ¹⁹F | ~-122 to -126 | Multiplets | -(CF₂)₆- |

| ¹⁹F | ~-114 | Multiplet | -CF₂CH₂- |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong absorption bands in the 1000-1300 cm⁻¹ region are characteristic of C-F stretching vibrations. C-H stretching vibrations of the ethyl and methyl groups would appear in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-F bonds also give rise to strong Raman signals. The symmetric C-H stretching of the methyl group would be observable, as would skeletal vibrations of the carbon backbone.

Key Vibrational Frequencies for a Related Linear FTOH (1H,1H,2H,2H-Perfluoro-1-decanol) Specific vibrational spectroscopy data for this compound was not found. The data below is for a related linear compound and serves as a general guide.

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | O-H stretch (broad) |

| ~2950 | C-H stretch |

| ~1200 | C-F stretch (strong) |

| ~1150 | C-F stretch (strong) |

| ~1050 | C-O stretch |

Chromatographic and Mass Spectrometric Methodologies for Analysis and Metabolite Identification

Chromatographic techniques coupled with mass spectrometry are essential for the separation, detection, and quantification of this compound and its metabolites in various matrices.

Gas chromatography with an electron capture detector (GC/ECD) is a highly sensitive technique for the analysis of halogenated compounds. Due to the numerous fluorine atoms in its structure, this compound is expected to have a strong response on an ECD. This method is suitable for the quantitative analysis of the parent compound in environmental samples. The branched structure of this compound would result in a different retention time compared to its linear isomers, allowing for their separation and individual quantification if a suitable GC column and temperature program are employed.

Gas chromatography-mass spectrometry (GC/MS) is a powerful tool for both the quantitative analysis and the identification of this compound and its volatile degradation products. nih.govnih.gov GC-MS is often preferred for the targeted analysis of FTOHs. nih.gov In electron ionization (EI) mode, the molecule would undergo fragmentation, producing a characteristic mass spectrum that can be used for identification. Common fragmentation patterns for FTOHs involve the loss of water, HF, and fragments of the perfluoroalkyl chain. Chemical ionization (CI) can be used to obtain a more prominent molecular ion or protonated molecule, which aids in confirming the molecular weight. nih.gov

Typical GC/MS Parameters for FTOH Analysis

| Parameter | Value |

| Column | Semi-polar (e.g., DB-624) nih.gov |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) nih.gov |

| Injector Temperature | 250-280 °C |

| Oven Program | Ramped, e.g., 50 °C hold, then ramp to 280 °C |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

For the analysis of nonvolatile metabolites of this compound, liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the method of choice. nih.govresearchgate.net FTOHs can be biotransformed into various acidic and other polar metabolites that are not amenable to GC analysis without derivatization. LC/MS/MS allows for the direct analysis of these compounds in aqueous samples. Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of fluorinated acids. Derivatization with reagents like dansyl chloride can be employed to enhance the sensitivity of FTOH analysis by LC/MS/MS. pku.edu.cn

Typical LC/MS/MS Parameters for FTOH Metabolite Analysis

| Parameter | Value |

| Column | C18 reversed-phase nih.gov |

| Mobile Phase | Acetonitrile (B52724)/water with additives (e.g., formic acid) nih.gov |

| Ionization Mode | Negative Ion Electrospray (ESI-) nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS) |

| Scan Type | Multiple Reaction Monitoring (MRM) for targeted analysis |

Advanced Chromatographic-Mass Spectrometric Techniques (e.g., UPLC, HPLC-MS)

The detection and quantification of this compound in various environmental and biological matrices are accomplished using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), coupled with mass spectrometry (MS). These methods offer high sensitivity and selectivity, which are crucial for analyzing fluorinated compounds that are often present at trace levels.

Methodologies for the analysis of fluorotelomer alcohols (FTOHs) typically involve liquid chromatography for separation, followed by mass spectrometric detection. nih.govnih.gov For FTOHs, which are neutral compounds, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) may be employed. In negative ion mode ESI, FTOHs can be detected as deprotonated molecules ([M-H]⁻) or as adducts with acetate (B1210297) or other ions present in the mobile phase. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is frequently used for confirmation and to reduce background interference, enhancing the reliability of the analytical results. nih.govnih.gov

The choice of chromatographic column and mobile phase is critical for achieving good separation of FTOHs from other compounds in a sample. Reversed-phase columns, such as C18, are commonly used with mobile phases consisting of methanol (B129727) or acetonitrile and water, often with additives like ammonium (B1175870) acetate or acetic acid to improve ionization efficiency. shimadzu.com Gradient elution is typically employed to effectively separate FTOHs with different chain lengths.

Sample preparation is a key step in the analytical workflow and can include solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analyte and remove interfering matrix components. nih.gov For solid samples like soil or textiles, solvent extraction is a common preliminary step. shimadzu.comresearchgate.net Given the structural similarity of this compound to other FTOHs, these established methods are directly applicable for its analysis.

| Parameter | Typical Conditions for FTOH Analysis |

|---|---|

| Instrumentation | UPLC or HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS) |

| Chromatographic Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |

| Mobile Phase | A: Water with ammonium acetate; B: Methanol or Acetonitrile |

| Elution Mode | Gradient elution |

| Ionization Mode | Negative ion electrospray (ESI-) |

| Detection | Multiple Reaction Monitoring (MRM) |

| Typical MRM Transitions | Precursor ion ([M-H]⁻ or [M+CH₃COO]⁻) to product ions |

| Limit of Quantification (LOQ) | Low ng/L to µg/L range, depending on the matrix and specific FTOH |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides invaluable insights into the molecular properties, reactivity, and environmental behavior of this compound. These methods complement experimental studies by allowing for the investigation of phenomena that are difficult to observe directly.

Quantum Chemical Calculations of Reaction Energetics and Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction energetics and mechanisms of fluorinated compounds. acs.orgnih.gov For this compound, these calculations can elucidate its atmospheric degradation pathways, which are of significant environmental interest. The atmospheric oxidation of FTOHs is primarily initiated by reaction with hydroxyl (•OH) radicals. acs.org

DFT can be used to model the reaction of this compound with •OH radicals, identifying the most likely sites of hydrogen abstraction and calculating the activation energies for these reactions. acs.org This information is crucial for predicting the atmospheric lifetime of the compound. Furthermore, quantum chemical calculations can map out the subsequent degradation steps, identifying stable intermediates and final products, such as perfluorinated carboxylic acids (PFCAs). acs.orgacs.org These theoretical studies can also help to understand the influence of the methyl group on the reactivity of the molecule compared to its linear counterpart.

| Computational Method | Application to this compound | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction pathways with atmospheric oxidants (e.g., •OH) | Activation energies, reaction rate constants, atmospheric lifetime |

| Transition State Theory | Used in conjunction with DFT to calculate reaction rates | Prediction of dominant degradation pathways |

| Ab initio methods | High-accuracy calculations of molecular properties and reaction energies | Benchmark data for validating DFT results |

Molecular Dynamics Simulations for Interfacial and Solvation Phenomena

Molecular dynamics (MD) simulations are employed to study the behavior of molecules at a microscopic level, providing detailed information about their dynamics and interactions. nih.govnih.gov For an amphiphilic molecule like this compound, MD simulations are particularly useful for understanding its behavior at interfaces, such as the air-water interface, and its solvation in different media.

These simulations can reveal how this compound molecules orient themselves at an interface, with the hydrophilic alcohol group interacting with the aqueous phase and the hydrophobic fluorinated chain extending into the non-aqueous phase. rsc.orgrsc.org MD simulations can also be used to study the aggregation behavior of these molecules and the formation of micelles or other self-assembled structures in solution. nih.gov By analyzing the trajectories of the molecules over time, properties such as surface tension, density profiles, and orientational order can be calculated. rsc.orgrsc.org Understanding these interfacial and solvation phenomena is critical for predicting the environmental transport and fate of this compound.

| Simulation Type | System Studied | Predicted Properties |

|---|---|---|

| All-atom Molecular Dynamics | This compound at the air-water interface | Surface excess concentration, orientation of molecules, surface tension |

| Molecular Dynamics in a solvent box | This compound in water or organic solvents | Solvation free energy, radial distribution functions, diffusion coefficient |

| Coarse-grained Molecular Dynamics | Aggregation of multiple this compound molecules | Critical micelle concentration, aggregate morphology |

Predictive Modeling of Physicochemical Parameters Relevant to Reactivity and Environmental Fate

Predictive models, such as Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, are valuable for estimating the physicochemical properties of chemicals when experimental data is unavailable. researchgate.net For this compound, these models can predict key parameters that govern its reactivity and environmental fate, including its octanol-water partition coefficient (logP), water solubility, vapor pressure, and atmospheric degradation rate.

Models like the OPERA (OPEn structure-activity/property Relationship App) suite, which is based on curated experimental data, can provide reliable estimates for a wide range of chemical properties. researchgate.netnih.govd-nb.info These predictions are based on the molecular structure of the compound and are useful for preliminary risk assessments and for prioritizing chemicals for further experimental testing. The predicted parameters can be used as inputs for environmental fate models to simulate the distribution and persistence of this compound in different environmental compartments. nih.govresearchgate.net

| Physicochemical Parameter | Predicted Value (for structurally similar FTOHs) | Relevance |

|---|---|---|

| Octanol-Water Partition Coefficient (logP) | High | Indicates potential for bioaccumulation |

| Water Solubility | Low | Affects transport in aquatic systems |

| Vapor Pressure | Moderate | Influences partitioning into the atmosphere |

| Atmospheric Hydroxylation Rate | Slow to moderate | Determines atmospheric lifetime and long-range transport potential |

Conclusion and Future Research Directions

Summary of Key Research Findings on 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol

Direct and extensive research on this compound is limited in publicly available scientific literature. However, based on its chemical structure and its classification as a fluorotelomer alcohol (FTOH), several key characteristics and potential reactions can be inferred. FTOHs are a class of fluorinated chemicals characterized by a perfluorinated carbon chain attached to an ethanol (B145695) moiety. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 31200-98-3 |

| Molecular Formula | C₁₁H₅F₁₉O |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decan-1-ol |

Data sourced from chemical supplier databases.

A notable piece of available information is that this compound can undergo reductive defluorination. This type of reaction is significant as it suggests a pathway for the transformation and potential degradation of the compound. The presence of the branched methyl group at the 9-position introduces structural complexity that may influence its physical, chemical, and biological properties compared to its linear counterparts.

Fluorotelomer alcohols are recognized as precursors to perfluorocarboxylic acids (PFCAs), which are environmentally persistent and have attracted considerable regulatory attention. alsglobal.com It is plausible that this compound could also serve as a precursor to branched PFCAs, though specific metabolic or degradation pathways have not been elucidated for this particular molecule. The unique properties of fluorinated alcohols, such as their strong hydrogen-bonding donor ability and low nucleophilicity, also suggest their potential utility as solvents or promoters in organic synthesis. researchgate.net

Identification of Knowledge Gaps and Emerging Research Avenues in Fluorinated Alcohol Chemistry

The study of fluorinated alcohols, including this compound, is a rapidly advancing field with several significant knowledge gaps that present opportunities for future research.

Toxicity and Health Effects of Branched Isomers: While much of the research on per- and polyfluoroalkyl substances (PFAS) has focused on legacy long-chain compounds like PFOA and PFOS, there is a substantial lack of toxicological data for many other PFAS, including branched isomers. researchgate.netnih.gov The introduction of a methyl branch in this compound could alter its biological activity, persistence, and bioaccumulation potential compared to linear FTOHs. Future research should prioritize understanding the potential health risks associated with such emerging and understudied compounds. nih.gov

Environmental Fate and Transformation: The environmental degradation pathways of many fluorinated compounds are not fully understood. researchgate.net For this compound, research is needed to determine its atmospheric transport potential, its transformation into other PFAS in various environmental compartments (water, soil, air), and the ultimate fate of its degradation products. rsc.org The influence of the branched structure on these processes is a key area for investigation.

Structure-Property Relationships: A deeper understanding of how the branched structure of this compound affects its physicochemical properties is crucial. This includes its surface activity, thermal stability, and its performance in potential applications such as coatings or as a surfactant.

Synthesis and Derivatization: Exploring novel and efficient synthetic routes to branched fluorinated alcohols and their derivatives could open up new applications. Research into the chemical transformations of the hydroxyl group in this compound could lead to the development of new fluorinated polymers and materials with tailored properties.

Methodological Advancements for Enhanced Understanding of Fluorinated Alcohol Transformations

Advancements in analytical and experimental methodologies are critical for closing the existing knowledge gaps in fluorinated alcohol chemistry.

High-Resolution Analytical Techniques: The determination of fluorinated compounds in various environmental and biological matrices presents analytical challenges. bohrium.com The use of advanced analytical techniques such as high-resolution mass spectrometry (HRMS) coupled with gas or liquid chromatography is essential for the sensitive and specific detection of this compound and its transformation products. nih.gov Inductively coupled plasma mass spectrometry (ICP-MS) is another powerful tool for the analysis of fluorinated compounds, although direct determination of fluorine can be challenging. bohrium.com

Non-Targeted Analysis: Given the vast number of potential fluorinated compounds and their transformation products, non-targeted analysis approaches are becoming increasingly important. bohrium.com These methods allow for the identification of previously unknown or unexpected fluorinated substances in complex samples, providing a more comprehensive picture of their environmental occurrence and fate.

Computational Modeling: Molecular dynamics simulations and other computational methods can provide valuable insights into the behavior of fluorinated alcohols at the molecular level. nih.gov These models can be used to predict the partitioning of compounds like this compound in different environmental phases and their interactions with biological systems.

Advanced Synthetic Methodologies: The development of new synthetic methods, such as those utilizing transition metal catalysis or photocatalysis, can facilitate the efficient and selective synthesis of complex fluorinated molecules. rsc.orgacs.org These advancements can enable the preparation of analytical standards and the exploration of novel chemical reactions involving fluorinated alcohols.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol in environmental samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are primary techniques. For LC-MS, use methanol as a solvent matrix (100 µg/mL) to enhance ionization efficiency, as validated for PFAS homologs . GC-MS requires derivatization (e.g., silylation) to improve volatility due to the compound’s high polarity. Calibrate instruments using certified reference materials (CRMs) at 50–100 µg/mL concentrations to ensure accuracy .

Q. What are the optimal storage conditions to preserve the integrity of this compound in laboratory settings?

- Methodological Answer : Store solutions in PTFE-lined vials at ≤-10°C to prevent degradation or evaporation. Methanol is the preferred solvent due to its stability with perfluoroalkyl alcohols. Avoid repeated freeze-thaw cycles; aliquot working solutions to minimize exposure to ambient conditions .

Q. How should researchers synthesize this compound, and what purity validation steps are critical?

- Methodological Answer : Synthesize via telomerization of tetrafluoroethylene with iodoperfluoroalkanes, followed by reduction. Purify via fractional distillation under reduced pressure (88–95°C at 28 mmHg). Validate purity using nuclear magnetic resonance (¹⁹F NMR) and high-resolution mass spectrometry (HRMS), targeting ≥97% purity for experimental reproducibility .

Advanced Research Questions

Q. How can experimental designs investigate the environmental degradation pathways of this compound under varying redox conditions?

- Methodological Answer : Use anaerobic batch reactors with sediment-water systems to simulate redox gradients (e.g., oxic vs. sulfate-reducing conditions). Employ isotopically labeled analogs (e.g., ¹³C or ¹⁸O) to track degradation products via LC-HRMS. Monitor intermediates like perfluorocarboxylic acids (PFCAs) and validate using kinetic modeling .

Q. What methodologies resolve contradictions in reported bioaccumulation factors (BAFs) of this compound across aquatic species?

- Methodological Answer : Standardize exposure durations and trophic levels in bioaccumulation assays. Use passive sampling devices (e.g., PDMS fibers) to measure freely dissolved concentrations in water, reducing artifacts from matrix effects. Cross-validate BAFs using isotopic dilution techniques to account for metabolic transformation variability .

Q. How do structural modifications (e.g., branching vs. linear isomers) influence the interfacial behavior of this compound in surfactant applications?

- Methodological Answer : Compare critical micelle concentrations (CMCs) using surface tension measurements (Du Noüy ring method). Analyze isomer-specific interactions via molecular dynamics simulations, focusing on fluorine-carbon chain packing efficiency. Validate with neutron reflectometry to quantify monolayer formation at air-water interfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.